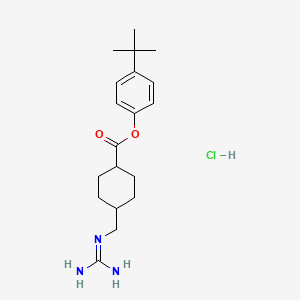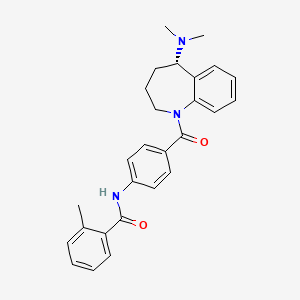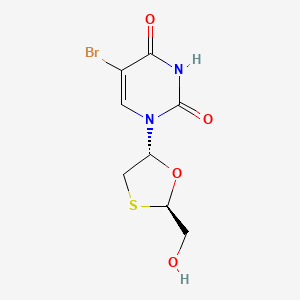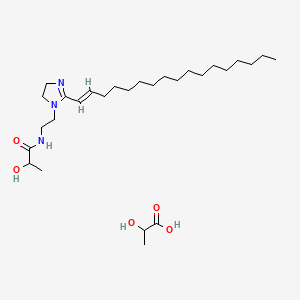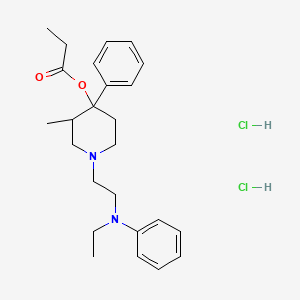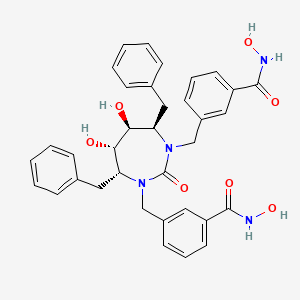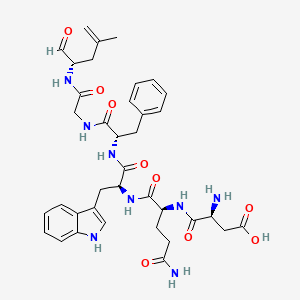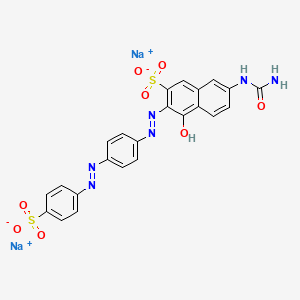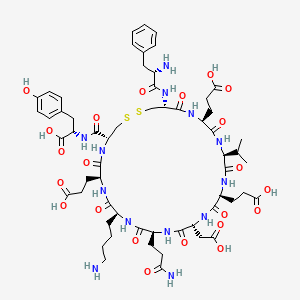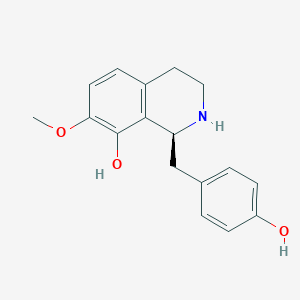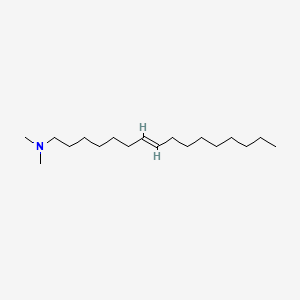
(E)-N,N-dimethylhexadec-7-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,N-dimethylhexadec-7-en-1-amine is an organic compound characterized by a long hydrocarbon chain with a double bond and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethylhexadec-7-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with hexadec-7-en-1-ol, which is then converted to the corresponding alkyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Formation of the Amine: The alkyl halide is then reacted with dimethylamine under basic conditions to form this compound. This reaction is typically carried out in an organic solvent like ethanol or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-dimethylhexadec-7-en-1-amine can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated amines
Substitution: Various substituted amines
Scientific Research Applications
(E)-N,N-dimethylhexadec-7-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of surfactants and other amphiphilic molecules.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with lipid membranes.
Industry: It is used in the formulation of specialty chemicals, including lubricants and emulsifiers.
Mechanism of Action
The mechanism by which (E)-N,N-dimethylhexadec-7-en-1-amine exerts its effects is primarily through its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane studies.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylhexadecylamine: Similar structure but lacks the double bond.
Hexadecylamine: Lacks both the double bond and the dimethyl groups.
N,N-dimethyloctadec-9-en-1-amine: Similar structure but with a longer hydrocarbon chain and a double bond at a different position.
Uniqueness
(E)-N,N-dimethylhexadec-7-en-1-amine is unique due to the presence of both a double bond and a dimethylamine group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both hydrophobic and hydrophilic interactions.
Properties
Molecular Formula |
C18H37N |
|---|---|
Molecular Weight |
267.5 g/mol |
IUPAC Name |
(E)-N,N-dimethylhexadec-7-en-1-amine |
InChI |
InChI=1S/C18H37N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h11-12H,4-10,13-18H2,1-3H3/b12-11+ |
InChI Key |
SERJWVUZSBJZME-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCN(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


